Hexan-3-ylsulfamic acid

Description

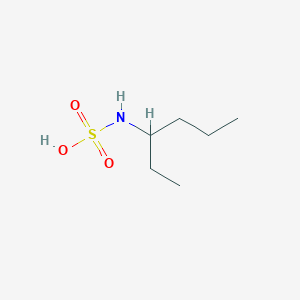

Hexan-3-ylsulfamic acid is a sulfamic acid derivative characterized by a six-carbon (hexyl) chain branched at the third position, esterified to the sulfamate functional group (O=S(=O)(NH₂)O-).

Properties

CAS No. |

61517-51-9 |

|---|---|

Molecular Formula |

C6H15NO3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

hexan-3-ylsulfamic acid |

InChI |

InChI=1S/C6H15NO3S/c1-3-5-6(4-2)7-11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10) |

InChI Key |

BKSJBPVVAKYCHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexan-3-ylsulfamic acid can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with sulfamic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the sulfamic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexan-3-ylsulfamic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the sulfamic acid group to a sulfonic acid group.

Reduction: The compound can be reduced to form hexan-3-amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.

Major Products Formed

Oxidation: Hexan-3-sulfonic acid

Reduction: Hexan-3-amine

Substitution: Various substituted hexane derivatives

Scientific Research Applications

Hexan-3-ylsulfamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of hexan-3-ylsulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural and functional differences between Hexan-3-ylsulfamic acid and related compounds:

*Hexyl carbamate inferred from ("Carbamic acid, hydroxy-, hexyl ester") as a carbamate analogue.

Key Observations:

- Functional Groups : Sulfamates (e.g., this compound) differ from carbamates (e.g., hexyl carbamate) in replacing the carbonyl group with a sulfonyl group, enhancing acidity and thermal stability .

- Reactivity : Unlike isocyanates (e.g., hexamethylene diisocyanate), sulfamates are less reactive with water, making them safer for handling in humid environments .

Physicochemical Properties

While direct data on this compound is lacking, comparisons can be drawn from similar compounds:

- Stability : Sulfamic acid derivatives are generally stable under recommended storage conditions (e.g., avoiding heat and moisture), akin to 4-Hydroxy-3-methoxyphenylacetic acid .

- Incompatibilities : Like sulfonic acid resins , this compound is likely incompatible with strong acids/alkalis and oxidizing agents due to the sulfonyl group’s sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.